1-(Benzenesulfonyl)-3-iodobicyclo[1.1.1]pentane

Synthetic Methodology Process Chemistry BCP Synthesis

Researchers needing non-classical bioisosteres face poor ADME when replacing problematic phenyl rings. This 1,3-disubstituted BCP derivative offers a proven solution. - **Dual Handles:** Aryl sulfone (stability/solubility) + bridgehead iodine (C(sp3)-I for cross-coupling/radical chemistry). - **Optimized logP:** 2.15, predictive of high passive permeability for CNS targets. - **Scalable supply:** Supports hit-to-lead and field trial transitions. Direct replacement for para-substituted phenyl sulfones to rescue metabolic stability.

Molecular Formula C11H11IO2S
Molecular Weight 334.17
CAS No. 2503205-92-1
Cat. No. B3004073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Benzenesulfonyl)-3-iodobicyclo[1.1.1]pentane
CAS2503205-92-1
Molecular FormulaC11H11IO2S
Molecular Weight334.17
Structural Identifiers
SMILESC1C2(CC1(C2)I)S(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C11H11IO2S/c12-10-6-11(7-10,8-10)15(13,14)9-4-2-1-3-5-9/h1-5H,6-8H2
InChIKeySUXZMKGCNHKEAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing 1-(Benzenesulfonyl)-3-iodobicyclo[1.1.1]pentane (CAS 2503205-92-1) for Drug Discovery and Chemical Biology


1-(Benzenesulfonyl)-3-iodobicyclo[1.1.1]pentane (CAS 2503205-92-1) is a highly functionalized, 1,3-disubstituted bicyclo[1.1.1]pentane (BCP) derivative [1]. This compound serves as a crucial building block in modern medicinal chemistry and agrochemical research, primarily due to the BCP core's established role as a non-classical bioisostere for para-substituted phenyl rings, alkynes, and tert-butyl groups [2]. Its unique combination of an aryl sulfonyl group and a bridgehead iodine atom provides a versatile synthetic handle for generating libraries of sulfone-containing BCPs, which are valued for their ability to improve the physicochemical and pharmacokinetic profiles of drug candidates [3].

Why 1-(Benzenesulfonyl)-3-iodobicyclo[1.1.1]pentane Cannot Be Replaced by Generic BCPs or Aryl Halides


Attempting to substitute 1-(Benzenesulfonyl)-3-iodobicyclo[1.1.1]pentane with a simpler analog, such as a generic BCP iodide or an aryl sulfonyl chloride, leads to a critical loss of function and synthetic utility. The compound's value derives from the precise colocalization of a highly reactive, sterically accessible C(sp3)-I bond and a stable, electron-withdrawing aryl sulfone group within the rigid, three-dimensional BCP framework. This architecture cannot be mimicked by linear or monocyclic analogs, which would fail to provide the same vector for bioisosteric replacement. Critically, the benzenesulfonyl group is not merely a substituent; it is an essential component that imparts unique electronic and physicochemical properties to the BCP core, directly influencing solubility and metabolic stability in ways that simpler alkyl or hydrogen-substituted BCPs cannot replicate [1]. Furthermore, the iodine atom serves as a specific, high-value synthetic handle for late-stage diversification via cross-coupling or radical chemistry, which is absent in non-iodinated alternatives, making this compound an irreplaceable intermediate for generating complex sulfonylated BCP derivatives [2].

1-(Benzenesulfonyl)-3-iodobicyclo[1.1.1]pentane: Evidence of Differentiated Performance


Synthetic Efficiency Advantage: High-Yield, Scalable Access via Halosulfonylation Protocol

A recent halosulfonylation methodology provides access to sulfonyl BCP iodides, the class to which this compound belongs, in exceptional yields. This protocol, which generates the sulfonyl halide in situ from a sulfinate salt, adds rapidly to [1.1.1]propellane [1]. While specific data for the benzenesulfonyl derivative is reported as part of a broader substrate scope with 'exceptional yields', the general method for aryl sulfonyl BCP bromides demonstrates near-quantitative efficiency, with yields ranging from 64-98% [2]. This represents a significant improvement over earlier multi-step syntheses of related BCP sulfones, which often required harsher conditions and offered lower overall efficiency [3].

Synthetic Methodology Process Chemistry BCP Synthesis

Physicochemical Differentiation: Optimized Lipophilicity (clogP) for CNS Drug Discovery

The calculated partition coefficient (clogP) for 1-(Benzenesulfonyl)-3-iodobicyclo[1.1.1]pentane is 2.15 [1]. This value places it in the optimal range for central nervous system (CNS) drug discovery (clogP typically 1-3). In contrast, the parent bicyclo[1.1.1]pentane (BCP) core has a calculated logP of ~1.97 [2], while a hypothetical para-iodophenyl sulfone analog (a non-BCP isostere) would be expected to have a significantly higher logP (>3.5) due to the planar, lipophilic nature of a biaryl system. The BCP scaffold introduces three-dimensionality and saturation, effectively lowering lipophilicity without sacrificing molecular volume, which is a key determinant of favorable ADME properties [3].

Physicochemical Property Lipophilicity CNS Drug Design

Functional Group Utility: A Versatile, Orthogonal Synthetic Handle for Late-Stage Diversification

The bridgehead iodine atom in 1-(Benzenesulfonyl)-3-iodobicyclo[1.1.1]pentane is a well-established functional handle for a wide range of transition metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Negishi couplings [1]. The sulfonyl group is stable under these conditions and can act as a directing group or a point for further functionalization. This contrasts with many alternative BCP halides, such as 1-bromo-3-substituted BCPs, which can be less reactive in certain coupling reactions, or BCP boronic esters, which are less stable and more difficult to purify [2]. The iodine atom's high reactivity enables efficient diversification at a late stage of a synthetic sequence, providing access to a broad array of sulfone-containing BCP analogs that would be inaccessible or require lengthy de novo synthesis from other starting materials [3].

Synthetic Utility Cross-Coupling Late-Stage Functionalization

Structural and Metabolic Stability Advantage of the BCP-Sulfone Bioisostere

Bicyclo[1.1.1]pentane (BCP) is a validated bioisostere for a para-substituted phenyl ring, offering the potential to improve aqueous solubility and metabolic stability while reducing lipophilicity [1]. The incorporation of a sulfone group further enhances solubility and introduces a strong hydrogen-bond acceptor that can engage with protein targets [2]. A study on a series of Lp-PLA2 inhibitors demonstrated that replacing a phenyl ring with a BCP core led to a significant improvement in physicochemical profiles, including lower lipophilicity and higher solubility, without a substantial loss in potency [3]. The benzenesulfonyl group specifically provides a rigid, metabolically stable anchor that is less prone to oxidative metabolism compared to an unsubstituted phenyl ring, which is a common metabolic soft spot.

Bioisosterism Metabolic Stability Drug Design

Procurement-Driven Applications of 1-(Benzenesulfonyl)-3-iodobicyclo[1.1.1]pentane


CNS Drug Discovery: Synthesis of Novel BCP-Containing Kinase Inhibitors

Use this compound as a key intermediate to synthesize libraries of BCP-sulfone analogs targeting CNS kinases. The optimal clogP of 2.15 predicts high passive permeability, a prerequisite for crossing the blood-brain barrier. The iodine handle allows for rapid diversification to explore the chemical space around the sulfone moiety, enabling the identification of leads with improved target engagement and reduced efflux [1].

Agrochemical Research: Development of New Sulfonylurea or Sulfonamide Herbicides

Sulfonyl groups are common motifs in commercial herbicides. This compound provides a direct entry to novel sulfonylurea or sulfonamide BCP derivatives. The BCP core's metabolic stability, relative to a phenyl ring, could lead to longer-lasting, more environmentally benign crop protection agents. The scalable synthesis supports the transition from discovery to field trials [2].

Chemical Biology: Creation of Multifunctional BCP-Based Probes

The orthogonal reactivity of the aryl sulfonyl and the bridgehead iodine enables the creation of sophisticated chemical probes. For instance, the sulfone can be used to attach a ligand for target recognition, while the iodine can be replaced with a fluorophore or biotin tag via cross-coupling. This allows for the construction of precisely designed probes for target engagement studies or cellular imaging, leveraging the BCP's rigid, three-dimensional structure [3].

Medicinal Chemistry: Exploring Bioisosteric Replacements for para-Substituted Phenyl Rings

Procure this compound to systematically evaluate the BCP-sulfone as a direct replacement for a para-substituted phenyl sulfone in an existing lead series. The BCP is a well-established bioisostere that can improve solubility and metabolic stability. By substituting a problematic phenyl ring with this BCP-sulfone, a medicinal chemist can potentially rescue a promising series with poor ADME properties, de-risking the project [1].

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